2-Methacryloyloxyethyl phosphorylcholine
Overview
Description
2-Methacryloyloxyethyl phosphorylcholine (MEPC) is a zwitterionic methacrylate monomer that mimics the phospholipid polar groups found in cell membranes. This compound is known for its excellent biocompatibility, low toxicity, and resistance to protein adsorption, making it highly valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: MEPC can be synthesized through the reaction of methacrylic acid with 2-(trimethylamino)ethanol in the presence of phosphoryl chloride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of MEPC is scaled up using similar reaction conditions but with optimized reactors and continuous flow systems to enhance efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: MEPC undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.
Common Reagents and Conditions:
Polymerization: MEPC is commonly polymerized using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions often involve nucleophilic substitution with reagents such as sodium hydroxide or ammonia.
Major Products Formed:
Polymers: The primary product of polymerization is poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), which is used in various biomedical applications.
Oxidation Products: Oxidation of MEPC can lead to the formation of phosphorylated derivatives.
Substitution Products: Substitution reactions can yield various MEPC derivatives with different functional groups.
Scientific Research Applications
MEPC and its derivatives are extensively used in scientific research due to their unique properties. Some of the key applications include:
Biomedical Devices: MEPC is used to create biocompatible coatings for medical devices, such as catheters and stents, to reduce thrombogenicity and improve biocompatibility.
Drug Delivery Systems: MEPC-based polymers are employed in drug delivery systems to enhance the stability and controlled release of therapeutic agents.
Tissue Engineering: MEPC is utilized in scaffolds for tissue engineering to promote cell adhesion and proliferation.
Biosensors: MEPC-based materials are used in the development of biosensors for detecting biomolecules and monitoring physiological parameters.
Mechanism of Action
The mechanism by which MEPC exerts its effects is primarily through its zwitterionic nature, which mimics the phospholipid bilayer of cell membranes. This property allows MEPC to interact favorably with biological systems, reducing protein adsorption and minimizing immune responses. The molecular targets and pathways involved include cell membrane interactions and the modulation of cellular responses to foreign materials.
Comparison with Similar Compounds
MEPC is often compared with other zwitterionic compounds such as poly(ethylene glycol) (PEG) and sulfobetaine methacrylate (SBMA). While PEG is known for its excellent biocompatibility, it lacks the cell membrane-mimicking properties of MEPC. SBMA, on the other hand, shares similar properties with MEPC but has a different chemical structure. MEPC's unique combination of biocompatibility, low toxicity, and cell membrane mimicry sets it apart from these compounds.
List of Similar Compounds
Poly(ethylene glycol) (PEG)
Sulfobetaine methacrylate (SBMA)
Poly(2-(N-3-sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate) (SPDMA)
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67881-99-6 | |
Record name | Poly(MPC) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20936115 | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67881-98-5 | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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